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Compound of Interest

Compound Name: (Rac)-MGV354

Cat. No.: B15571932

This technical support center provides researchers, scientists, and drug development
professionals with a detailed analysis of why the promising preclinical intraocular pressure
(IOP) reduction observed with MGV354, a soluble guanylate cyclase (sGC) activator, did not
translate to human clinical trials for glaucoma and ocular hypertension.

Frequently Asked Questions (FAQs)

Q1: What was the proposed mechanism of action for MGV354 in reducing intraocular pressure
(IoP)?

MGV354 is a soluble guanylate cyclase (sGC) activator. The proposed mechanism of action
involves the nitric oxide (NO)/sGCl/cyclic guanosine monophosphate (cGMP) signaling
pathway, which is known to regulate I0P.[1][2] MGV354 was designed to activate sGC, leading
to an increase in cGMP production.[1][2] This increase in cGMP is believed to relax the
trabecular meshwork and Schlemm's canal, increasing aqueous humor outflow and thereby
lowering IOP.[3] Notably, MGV354 shows a higher binding affinity for the oxidized, heme-free
form of sGC.[1][2]

Q2: What were the key findings from the preclinical studies of MGV3547?

Preclinical studies in animal models showed significant dose-dependent IOP reduction.[2][4] A
single topical ocular dose of MGV354 resulted in a 20% to 40% reduction in IOP compared to
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the vehicle in pigmented rabbits and a cynomolgus monkey model of glaucoma.[1][2][4] In the
monkey model, the IOP-lowering effect was sustained for up to 24 hours after a single dose
and for up to 7 days with once-daily dosing, with a magnitude of effect greater than that of
Travatan (travoprost).[1][2][4] The main adverse effect observed was mild to moderate ocular
hyperemia.[1][2][4]

Q3: What were the outcomes of the human clinical trials for MGV3547?

A randomized, double-masked, vehicle-controlled Phase I/l clinical trial (NCT02743780) was
conducted to evaluate the safety, tolerability, and efficacy of MGV354 in healthy volunteers and
patients with ocular hypertension or glaucoma.[5][6] The study found no statistically significant
difference in IOP lowering between the MGV354 0.1% group and the vehicle-treated group.[4]
[5][6] In Part 3 of the study, the change from baseline in mean diurnal IOP on day 8 was -0.6
mmHg for MGV 354-treated patients and -1.1 mmHg for vehicle-treated patients.[4][5][6] The
most common adverse event was conjunctival and ocular hyperemia, which is consistent with
the drug's pharmacology.[4][5][6]

Q4: Why did the significant IOP reduction in preclinical models not translate to humans?

The exact reasons for the translational failure are not definitively established, but a primary
hypothesis relates to the state of the target enzyme, soluble guanylate cyclase (sGC), in the
human glaucomatous eye. MGV354 is more effective at activating the oxidized form of sGC.[1]
[2] It is theorized that the human glaucomatous trabecular meshwork may have levels of
oxidized sGC that are too low for MGV354 to exert a significant therapeutic effect.[6] While
ocular hyperemia was observed in humans, suggesting target engagement in the conjunctiva,
this did not translate to efficacy in the trabecular meshwork.[6]

Another avenue of investigation was potential differences in metabolism between preclinical
species and humans. However, a study on the biotransformation of MGV354 found no
significant interspecies differences in hepatic and ocular metabolism that could account for the
lack of efficacy in the clinical trials.[7][8]

Troubleshooting and Experimental Design
Considerations

Issue: Discrepancy between animal model and human efficacy.
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Possible Cause 1: Species-specific differences in target enzyme state.

e Recommendation: When developing drugs that target specific enzymatic states (e.qg.,
oxidized vs. reduced), it is crucial to characterize the state of the target enzyme in both
healthy and diseased human tissues as early as possible in the drug development process.
This can be challenging for ocular tissues but may be possible through analysis of donated

human tissues.
Possible Cause 2: Limitations of the animal model.

o Recommendation: While laser-induced ocular hypertension in monkeys is a standard model,
it may not fully recapitulate the pathophysiology of human primary open-angle glaucoma.[3]
Researchers should consider utilizing a variety of preclinical models, including those that
may better represent the oxidative stress environment of the human glaucomatous eye.

Issue: Interpreting biomarker data.

Observation: Ocular hyperemia was consistently observed in both preclinical and clinical
studies, suggesting target engagement.

e Analysis: This suggests that the drug was active at some level in the human eye. However,
the location of target engagement is critical. The hyperemia is likely due to effects on blood
vessels in the conjunctiva, which may not be indicative of target engagement and the desired
pharmacological effect within the trabecular meshwork. Future studies could aim to develop
more specific biomarkers of target engagement in the relevant outflow pathways.

Data Presentation

Table 1: Comparison of Preclinical and Clinical IOP Reduction with MGV354
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- . Preclinical .
Parameter Preclinical (Rabbit) Clinical (Human)
(Monkey)

No statistically
20% - 40%[2][4] 25% - 40%][3] significant
difference[4][5][6]

IOP Reduction (vs.
Vehicle)

Duration of Effect .
) Up to 6 hours[2][4] Up to 24 hours[2][4] Not applicable
(Single Dose)

] ] Conjunctival and
Mild to moderate Mild to moderate ]
Key Adverse Effect ) ) ocular hyperemia[4][5]
ocular hyperemia[2][4]  ocular hyperemia[2][4] 6]

Table 2: Key Parameters of Preclinical and Clinical Studies

Key Outcome

Study Phase Species Model
Measure
o ) ] ) IOP reduction from
Preclinical Pigmented Rabbit Normotensive )
baseline
o Laser-induced ocular IOP reduction from
Preclinical Cynomolgus Monkey ) ]
hypertension[3] baseline

) Change from baseline
o Ocular hypertension ) )
Clinical (Phase I/II) Human in mean diurnal IOP at

or glaucomal[5][6] Day 8[5][6]

Experimental Protocols

Preclinical Efficacy Study in Cynomolgus Monkeys (Summarized)

e Animal Model: Laser-induced ocular hypertension in cynomolgus monkeys.[3] Laser
photocoagulation is applied to the trabecular meshwork to induce elevated 10P.

o Drug Administration: Single topical ocular dose of MGV354 or vehicle.[2] For multi-day
studies, once-daily dosing was performed.[2]
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e |OP Measurement: IOP was measured at multiple time points post-dose using a calibrated
tonometer.

e Outcome: The primary outcome was the change in IOP from baseline compared to the
vehicle-treated group.

Human Phase I/ll Clinical Trial (NCT02743780) (Summarized)
o Study Design: A three-part, randomized, double-masked, vehicle-controlled study.[5][6]
o Part 1: Single ascending dose in healthy volunteers.[5][6]

o Part 2: Multiple ascending doses for 7 days in patients with ocular hypertension or
glaucoma.[5][6]

o Part 3: Evaluation of the IOP-lowering efficacy of the maximum tolerated dose
administered nightly for one week in patients with a minimum I0OP of 24 mmHg.[5][6]

o Participants: Healthy volunteers and patients with ocular hypertension or open-angle
glaucoma.[5][6]

« Intervention: MGV354 ophthalmic suspension or vehicle.[9]

e |OP Measurement: Diurnal IOP was measured at specified time points using Goldmann
applanation tonometry.[10]

e Primary Outcome (Part 3): Mean change from baseline in diurnal IOP at Day 8.[5][6]

Visualizations
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Caption: Proposed signaling pathway of MGV354 in trabecular meshwork cells.
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Caption: Experimental workflow and outcomes for MGV354 development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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